molecular formula C27H21AlO12 B15183267 Tris(2-(acetyloxy)benzoato)aluminum CAS No. 29825-08-9

Tris(2-(acetyloxy)benzoato)aluminum

Cat. No.: B15183267
CAS No.: 29825-08-9
M. Wt: 564.4 g/mol
InChI Key: GKJRJGXKDYCFNF-UHFFFAOYSA-K
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Description

Tris(2-(acetyloxy)benzoato)aluminum is an organoaluminum complex formed by the coordination of three 2-(acetyloxy)benzoate ligands to a central aluminum ion. The compound is structurally derived from 2-(acetyloxy)benzoic acid (acetylsalicylic acid, the active component of aspirin), where the aluminum ion enhances stability and modifies solubility. Such metal carboxylates are often utilized in pharmaceutical formulations for their buffering, anti-inflammatory, or antimicrobial properties .

Properties

CAS No.

29825-08-9

Molecular Formula

C27H21AlO12

Molecular Weight

564.4 g/mol

IUPAC Name

aluminum;2-acetyloxybenzoate

InChI

InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3

InChI Key

GKJRJGXKDYCFNF-UHFFFAOYSA-K

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(acetyloxy)benzoato)aluminum typically involves the reaction of aluminum salts with 2-(acetyloxy)benzoic acid under controlled conditions. One common method is to dissolve aluminum chloride in an appropriate solvent, such as ethanol, and then add 2-(acetyloxy)benzoic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in high purity through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tris(2-(acetyloxy)benzoato)aluminum can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tris(2-(acetyloxy)benzoato)aluminum is used as a precursor in the synthesis of advanced materials, including aluminum oxide thin films. These films have applications in electronics, optics, and protective coatings .

Biology and Medicine: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It may also serve as a model compound for investigating the behavior of aluminum in biological systems .

Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions, including polymerization and organic synthesis. Its ability to form stable complexes makes it valuable in processes requiring precise control over reaction conditions .

Mechanism of Action

The mechanism of action of Tris(2-(acetyloxy)benzoato)aluminum involves the coordination of the aluminum ion with the 2-(acetyloxy)benzoate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The aluminum center can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis, where the aluminum ion can activate substrates and lower the activation energy of reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Tris(2-(acetyloxy)benzoato)aluminum with structurally or functionally related compounds, including those from the provided evidence:

Compound Structure Key Properties Applications
This compound Aluminum complex with three acetyloxybenzoate ligands High thermal stability, potential anti-inflammatory action, low water solubility Pharmaceuticals (topical gels, antacids)
Acetyl Trioctyl Citrate [CAS 144-15-0] Tris(2-ethylhexyl) citrate derivative Emollient, film-forming, non-greasy texture Cosmetics (skin conditioning)
Acetyl Tyrosine [CAS 537-55-3] N-acetylated tyrosine derivative Biological additive, antioxidant Skincare (anti-aging formulations)
Aluminum Acetylsalicylate Aluminum salt of acetylsalicylic acid Gastrointestinal tolerance, prolonged release Analgesic/anti-inflammatory tablets

Key Differences

  • Solubility: Unlike Acetyl Trioctyl Citrate (lipophilic, used in emollients), this compound is likely insoluble in water but may disperse in nonpolar solvents, similar to other aluminum carboxylates.
  • Functionality : While Acetyl Tyrosine acts as a biological additive , the aluminum complex may serve as a stabilizer or active pharmaceutical ingredient due to its metal center.
  • Thermal Stability : Aluminum carboxylates generally exhibit higher thermal stability than citrate esters (e.g., Acetyl Trioctyl Citrate), making them suitable for high-temperature processing .

Research Findings

  • Efficacy in Drug Delivery : Aluminum-based carboxylates, such as aluminum acetylsalicylate, demonstrate reduced gastric irritation compared to free acetylsalicylic acid, suggesting similar benefits for this compound in controlled-release formulations.
  • Toxicity Profile : Aluminum complexes require careful evaluation for neurotoxicity, unlike citrate esters (e.g., Acetyl Trioctyl Citrate), which are generally recognized as safe for topical use .

Limitations of Available Evidence

Instead, it highlights other acetylated compounds (e.g., Acetyl Trioctyl Citrate and Acetyl Tyrosine) with divergent applications, underscoring the need for further research on aluminum carboxylates in pharmaceutical contexts .

Biological Activity

Tris(2-(acetyloxy)benzoato)aluminum (TABA) is a coordination compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aluminum center coordinated to three 2-acetyloxybenzoate ligands. The molecular formula is C27H21AlO12C_{27}H_{21}AlO_{12}, and it is known for its chelating properties, which allow it to interact with various biological systems.

TABA's biological activity is primarily attributed to its ability to modulate biochemical pathways through metal coordination. The aluminum ion in TABA can influence cellular processes by:

  • Chelation of Metal Ions : TABA can bind to essential metal ions in biological systems, potentially disrupting normal physiological functions.
  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes by altering their metal cofactor requirements.
  • Influence on Cell Signaling : TABA may affect signal transduction pathways, particularly those involving reactive oxygen species (ROS).

Antimicrobial Properties

Research indicates that TABA exhibits antimicrobial activity against various pathogens. A study demonstrated that TABA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays, showing significant efficacy against common bacterial strains.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxic Effects

TABA has shown cytotoxic effects on cancer cell lines. In vitro studies using MTT assays revealed that TABA induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's IC50 values were found to be lower than those of conventional chemotherapeutic agents, indicating its potential as an alternative treatment option.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Case Studies

  • In Vivo Toxicity Study : A sub-chronic toxicity study was conducted in rats over a period of 90 days. The results indicated no significant adverse effects at lower doses, but higher doses led to alterations in liver and kidney function markers, suggesting a dose-dependent toxicity profile.
  • Reproductive Toxicity Assessment : An extended one-generation reproductive toxicity study revealed that exposure to TABA did not significantly affect fertility parameters in the parental generation but showed developmental delays in offspring at elevated doses.

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